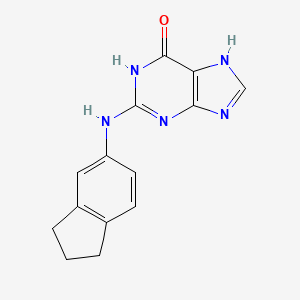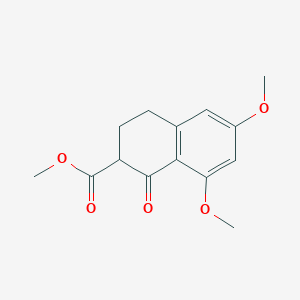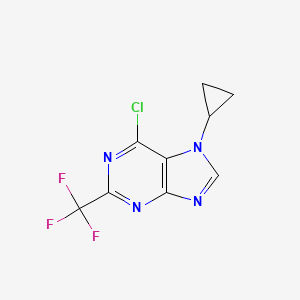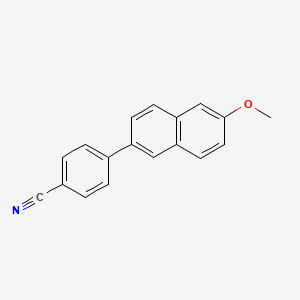![molecular formula C11H6ClN3O3 B11855417 [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-71-5](/img/structure/B11855417.png)
[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile: is a chemical compound with the molecular formula C11H6ClN3O3 and a molecular weight of 263.63 g/mol . It is a member of the ether class of compounds and is characterized by the presence of a quinoline ring substituted with chlorine and nitro groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-chloro-5-nitroquinoline with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Quality control measures such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography (GC) are employed to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
Chemistry: 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the nitro and chloro groups in the quinoline ring enhances its biological activity, making it a candidate for drug development .
Industry: In the industrial sector, 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile involves its interaction with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The chloro group can enhance the compound’s binding affinity to specific molecular targets, thereby modulating their activity .
相似化合物的比较
2-((7-Chloroquinolin-8-yl)oxy)acetonitrile: Lacks the nitro group, which may result in different biological activity.
2-((5-Nitroquinolin-8-yl)oxy)acetonitrile: Lacks the chlorine atom, which may affect its reactivity and binding affinity.
2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile: Substitution of chlorine with bromine can alter its chemical and biological properties.
Uniqueness: The presence of both nitro and chloro groups in 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile makes it unique compared to its analogs. These functional groups contribute to its enhanced reactivity and potential biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
88757-71-5 |
|---|---|
分子式 |
C11H6ClN3O3 |
分子量 |
263.63 g/mol |
IUPAC 名称 |
2-(7-chloro-5-nitroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6ClN3O3/c12-8-6-9(15(16)17)7-2-1-4-14-10(7)11(8)18-5-3-13/h1-2,4,6H,5H2 |
InChI 键 |
KVZSPUSLOOGSLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OCC#N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855367.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B11855381.png)
![4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11855396.png)


![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11855411.png)


